molecular formula C9H9N3O B13438821 (2-(Furan-3-yl)pyrimidin-4-yl)methanamine

(2-(Furan-3-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13438821
M. Wt: 175.19 g/mol
InChI Key: GGALIOQRCXYZQO-UHFFFAOYSA-N
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Description

(2-(Furan-3-yl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-3-yl)pyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with furan-3-carbaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-3-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(Furan-3-yl)pyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
  • (5-Phenylfuran-2-yl)methanamine
  • N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

(2-(Furan-3-yl)pyrimidin-4-yl)methanamine is unique due to its fused heterocyclic structure, which combines the properties of both pyrimidine and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[2-(furan-3-yl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C9H9N3O/c10-5-8-1-3-11-9(12-8)7-2-4-13-6-7/h1-4,6H,5,10H2

InChI Key

GGALIOQRCXYZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)C2=COC=C2

Origin of Product

United States

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